N-(4-(diethylamino)-2-methylphenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-1-(2-hydroxy-2-phenylethyl)triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-4-26(5-2)18-11-12-19(16(3)13-18)23-22(29)20-14-27(25-24-20)15-21(28)17-9-7-6-8-10-17/h6-14,21,28H,4-5,15H2,1-3H3,(H,23,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDNGLWGUPRTRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(diethylamino)-2-methylphenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound characterized by its unique chemical structure. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H27N5O2
- Molecular Weight : 393.5 g/mol
- CAS Number : 1396800-11-5
Biological Activity Overview
Research has highlighted several biological activities associated with this compound, particularly in the realms of anticancer and antimicrobial properties. The following sections detail these findings.
Anticancer Activity
Recent studies have demonstrated that compounds related to the triazole structure exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of triazole carboxamides have shown promising results in inhibiting the growth of leukemia and solid tumor cell lines.
Case Studies
-
Antiproliferative Effects :
- A study evaluating a series of triazole derivatives found that certain compounds exhibited GI50 values comparable to established chemotherapeutics like doxorubicin against leukemia cell lines (GI50 = 0.63–0.69 μM) .
- Compound 4a from a related study indicated high cytotoxicity towards renal cancer (CAKI-1) and melanoma (LOX IMVI) cells with a GI50 value of 0.15 μM .
- Mechanism of Action :
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Triazole derivatives are known for their ability to inhibit fungal growth and may possess broad-spectrum antibacterial properties.
Research Findings
- Triazole compounds have been investigated for their efficacy against various bacterial strains and fungi, with some showing inhibition comparable to traditional antibiotics .
- The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways essential for microbial survival.
Pharmacokinetics and ADME Profile
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is crucial for evaluating the therapeutic potential of this compound.
| Property | Description |
|---|---|
| Absorption | High oral bioavailability expected |
| Distribution | Wide tissue distribution anticipated |
| Metabolism | Primarily hepatic metabolism |
| Excretion | Renal excretion |
Preparation Methods
Preparation of 2-Hydroxy-2-phenylethyl Azide
Step 1: Epoxide Opening with Sodium Azide
Styrene oxide (5.0 g, 41.3 mmol) is reacted with sodium azide (3.0 g, 46.1 mmol) in aqueous NH₄Cl (50 mL) at 80°C for 12 h. The product, 2-azido-1-phenylethanol , is extracted with ethyl acetate (3 × 30 mL) and purified via silica chromatography (hexane/ethyl acetate, 3:1) to yield a colorless liquid (4.2 g, 72%).
Step 2: Oxidation to 2-Azido-2-phenylethanol
The intermediate is oxidized using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, followed by neutralization with NaHCO₃. The crude product is recrystallized from ethanol to afford 2-azido-2-phenylethanol as white crystals (3.1 g, 65%).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction Conditions
- Azide : 2-Azido-2-phenylethanol (2.0 g, 11.2 mmol).
- Alkyne : Methyl propiolate (1.1 g, 12.9 mmol).
- Catalyst : CuI (0.2 g, 1.1 mmol) in DMF (20 mL) at 25°C for 24 h.
The product, methyl 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate , is isolated via vacuum distillation (2.8 g, 85%) and confirmed by $$^1$$H NMR (CDCl₃, 400 MHz): δ 8.12 (s, 1H, triazole-H), 7.45–7.32 (m, 5H, Ar-H), 4.52 (dd, 2H, CH₂), 3.92 (s, 3H, COOCH₃), 2.85 (s, 1H, OH).
Ester Hydrolysis to Carboxylic Acid
The ester (2.5 g, 8.4 mmol) is refluxed with 2 M NaOH (20 mL) in ethanol (30 mL) for 6 h. Acidification with HCl (1 M) precipitates 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid , which is filtered and dried (2.0 g, 87%).
Synthesis of 4-(Diethylamino)-2-methylaniline
Nitration and Reduction
Step 1: Nitration of 2-Methylphenol
2-Methylphenol (10.0 g, 92.5 mmol) is nitrated with HNO₃/H₂SO₄ at 0°C to yield 4-nitro-2-methylphenol (12.3 g, 89%).
Step 2: Catalytic Hydrogenation
The nitro compound (10.0 g, 65.8 mmol) is reduced with H₂ (1 atm) over Pd/C (10% w/w) in ethanol to afford 4-amino-2-methylphenol (7.4 g, 91%).
Diethylation
Reaction Conditions
4-Amino-2-methylphenol (5.0 g, 40.3 mmol) is reacted with diethyl sulfate (7.2 g, 46.7 mmol) in K₂CO₃ (20 mL, 10% aq.) at 80°C for 8 h. The product, 4-(diethylamino)-2-methylaniline , is extracted with dichloromethane and purified via column chromatography (yield: 6.1 g, 78%).
Amide Coupling
Activation and Coupling
Reagents
- Carboxylic acid : 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid (1.5 g, 5.5 mmol).
- Amine : 4-(Diethylamino)-2-methylaniline (1.1 g,-
5.7 mmol).
Procedure
The reaction is stirred at 25°C for 24 h. The mixture is diluted with water (50 mL), and the precipitate is filtered, washed with NaHCO₃, and recrystallized from ethanol to yield the target compound as a white solid (1.9 g, 82%).
Characterization Data
- $$^1$$H NMR (DMSO-d₆, 400 MHz): δ 8.34 (s, 1H, triazole-H), 7.51–7.38 (m, 5H, Ar-H), 6.92 (d, 1H, J = 8.4 Hz, Ar-H), 6.72 (s, 1H, Ar-H), 4.48 (dd, 2H, CH₂), 3.42 (q, 4H, J = 7.0 Hz, N(CH₂CH₃)₂), 2.24 (s, 3H, CH₃), 1.12 (t, 6H, J = 7.0 Hz, N(CH₂CH₃)₂).
- HRMS (ESI) : m/z calcd for C₂₂H₂₈N₅O₂ [M+H]⁺: 402.2124; found: 402.2128.
Optimization and Challenges
Regioselectivity in CuAAC
CuAAC ensures exclusive 1,4-disubstitution, critical for positioning the 2-hydroxy-2-phenylethyl group at N1 and the carboxylic acid at C4. Alternative catalysts (e.g., Ru) yield 1,5-isomers, which are undesired.
Amide Coupling Efficiency
Coupling yields improve with EDCl/HOBt (82%) compared to DCC (68%) due to reduced racemization.
Purification
Silica chromatography (ethyl acetate/methanol, 9:1) effectively removes unreacted amine and coupling byproducts.
Q & A
Q. Critical factors :
| Factor | Impact | Example |
|---|---|---|
| Solvent polarity | Affects reaction kinetics and product stability | Polar aprotic solvents (e.g., DMF) enhance cycloaddition rates |
| Catalyst loading | Excess Cu(I) may lead to side reactions | Optimal CuSO₄·5H₂O/sodium ascorbate ratios improve yield |
| Temperature | Higher temperatures accelerate reactions but risk decomposition | 60–80°C for cycloaddition; room temperature for coupling |
Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., diethylamino, hydroxyethyl) and regiochemistry of the triazole ring. Aromatic protons appear in δ 6.5–8.0 ppm, while hydroxyl protons show broad peaks near δ 5.0 ppm .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and hydrogen-bonding networks. For example, intermolecular O–H···N bonds stabilize the hydroxyethyl group .
Q. Advanced
- Dynamic NMR : Detects conformational flexibility in the diethylamino group under variable temperatures.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion) with <2 ppm error .
How can researchers design initial biological activity assays for this compound, and what are common targets for similar triazole derivatives?
Q. Basic
- Enzyme inhibition assays : Use fluorescence-based kits to screen for kinase or protease inhibition. Similar triazoles target EGFR (epidermal growth factor receptor) and COX-2 (cyclooxygenase-2) .
- Antimicrobial screening : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
Q. Advanced
- Molecular docking : Preliminary binding affinity predictions using AutoDock Vina with PDB structures (e.g., EGFR: 1M17). Focus on the triazole-carboxamide scaffold’s interactions with catalytic residues .
What strategies can be employed to optimize the yield and purity of this compound during multi-step synthesis?
Q. Advanced
- Reaction monitoring : Thin-layer chromatography (TLC) with UV detection tracks intermediate formation. Use ethyl acetate/hexane (3:7) for polar intermediates .
- Purification :
Q. Table: Optimization Parameters
| Parameter | Adjustment | Outcome |
|---|---|---|
| Azide purity | Pre-purify via column chromatography | Reduces side products in cycloaddition |
| Coupling time | Extend to 24 hours | Increases carboxamide yield by 15% |
How should researchers address discrepancies in spectral data or crystallographic refinement results?
Q. Advanced
- Cross-validation : Compare NMR data with DFT-calculated chemical shifts (e.g., Gaussian 16) to confirm assignments .
- Crystallographic outliers : Use SHELXL’s TWIN and BASF commands to model twinning or disorder. For example, refine hydroxyethyl torsion angles with restraints .
- Contradiction analysis : Apply iterative qualitative frameworks (e.g., triangulating HPLC, MS, and bioassay data) to resolve inconsistencies .
What computational approaches are recommended to predict the binding affinity and pharmacokinetic properties of this compound?
Q. Advanced
- Molecular dynamics (MD) simulations : GROMACS or AMBER simulate ligand-protein stability (e.g., 100 ns trajectories analyze triazole interactions with ATP-binding pockets) .
- ADME prediction : SwissADME estimates bioavailability (%F >50% for logP <3) and blood-brain barrier penetration (e.g., TPSA <90 Ų favors CNS activity) .
Q. Table: Computational Tools
| Tool | Application |
|---|---|
| AutoDock Vina | Docking into COX-2 (PDB: 3LN1) |
| Molinspiration | Bioactivity score prediction (GPCR ligand: >0.5) |
| pkCSM | Toxicity profiling (e.g., hERG inhibition risk) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
